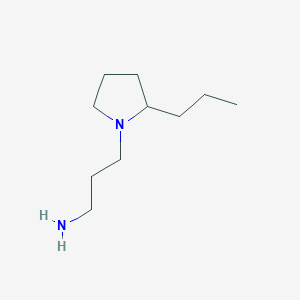
3-(2-Propylpyrrolidin-1-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Propylpyrrolidin-1-yl)propan-1-amine: is an organic compound that belongs to the class of amines It features a pyrrolidine ring substituted with a propyl group at the second position and an amine group at the end of a three-carbon chain
準備方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing 3-(2-Propylpyrrolidin-1-yl)propan-1-amine involves the reductive amination of 2-propylpyrrolidine with 3-aminopropanal. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation of Amines: Another method involves the alkylation of 2-propylpyrrolidine with 3-chloropropylamine under basic conditions. This reaction can be carried out using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination or alkylation processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
化学反応の分析
Types of Reactions:
Oxidation: 3-(2-Propylpyrrolidin-1-yl)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding amides or carboxylic acids.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group. Common reagents include alkyl halides or sulfonyl chlorides, leading to the formation of substituted amines or sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines, sulfonamides.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: 3-(2-Propylpyrrolidin-1-yl)propan-1-amine is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Biochemical Research: The compound is used in studies exploring the interactions between amines and biological macromolecules, such as proteins and nucleic acids.
Industry:
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: The compound can be a precursor for agrochemicals that protect crops from pests and diseases.
作用機序
The mechanism by which 3-(2-Propylpyrrolidin-1-yl)propan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and the amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound may interact with neurotransmitter receptors in the brain, influencing neurological pathways and potentially providing therapeutic benefits.
類似化合物との比較
2-Propylpyrrolidine: Lacks the propylamine chain, making it less versatile in reactions involving the amine group.
3-(1-Pyrrolidinyl)propan-1-amine: Similar structure but without the propyl substitution, leading to different chemical and biological properties.
N-Propylpyrrolidine: Another related compound with variations in the position of the propyl group.
Uniqueness: 3-(2-Propylpyrrolidin-1-yl)propan-1-amine is unique due to the specific positioning of the propyl group and the amine chain, which confer distinct reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
91663-92-2 |
|---|---|
分子式 |
C10H22N2 |
分子量 |
170.30 g/mol |
IUPAC名 |
3-(2-propylpyrrolidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-2-5-10-6-3-8-12(10)9-4-7-11/h10H,2-9,11H2,1H3 |
InChIキー |
NTDUIBZHUXWCQW-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCCN1CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


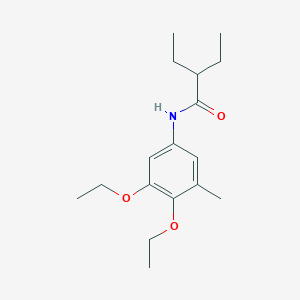
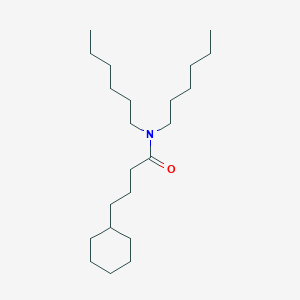
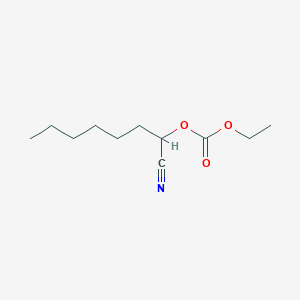

![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol](/img/structure/B14357506.png)
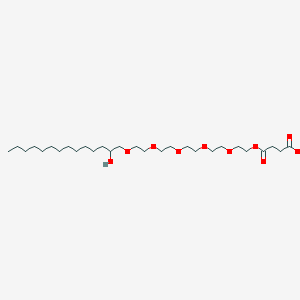

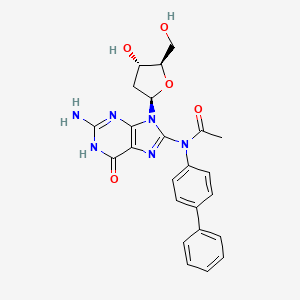
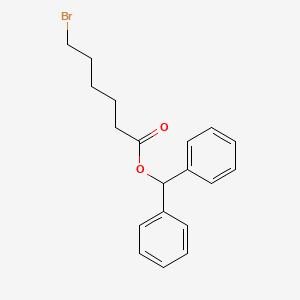
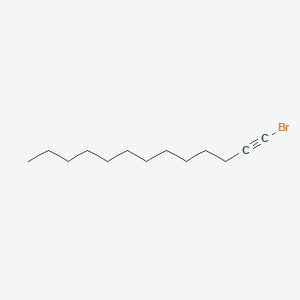
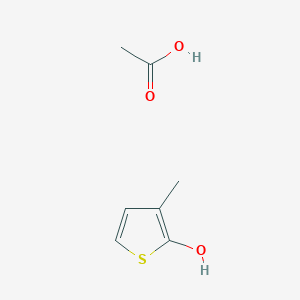
![1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14357555.png)
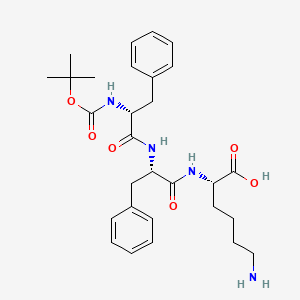
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)
